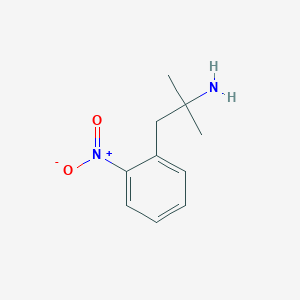

2-Methyl-1-(2-nitrophenyl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-1-(2-nitrophenyl)propan-2-amine is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-nitrophenyl)propan-2-amine typically involves the nitration of a suitable precursor, followed by amination. One common method involves the nitration of 2-methylpropiophenone to form 2-methyl-1-(2-nitrophenyl)propan-1-one, which is then reduced to the corresponding amine using reductive amination techniques . The reaction conditions often include the use of strong acids for nitration and reducing agents such as lithium aluminum hydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-nitrophenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 2-Methyl-1-(2-aminophenyl)propan-2-amine.

Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

2-Methyl-1-(2-nitrophenyl)propan-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-nitrophenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also act as a ligand, binding to specific receptors and modulating their activity. These interactions can trigger various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1-(2-aminophenyl)propan-2-amine: Similar structure but with an amino group instead of a nitro group.

2-Methyl-1-(4-nitrophenyl)propan-2-amine: Similar structure but with the nitro group in the para position.

2-Methyl-1-(2-nitrophenyl)ethan-2-amine: Similar structure but with a shorter carbon chain.

Uniqueness

2-Methyl-1-(2-nitrophenyl)propan-2-amine is unique due to the specific positioning of the nitro group on the phenyl ring and the propan-2-amine structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

2-Methyl-1-(2-nitrophenyl)propan-2-amine, also known as a substituted phenethylamine, has garnered attention for its potential biological activities. This compound's structure includes a nitrophenyl group, which is commonly associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C11H14N2O2. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biomolecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Bacillus subtilis | 30 µM |

The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been investigated in vitro. Studies indicate that the compound can induce apoptosis in cancer cell lines, particularly in colorectal adenocarcinoma (Caco-2) cells.

Table 2: Anticancer Activity

| Cell Line | Viability (%) after Treatment (100 µM) |

|---|---|

| A549 (Lung Cancer) | 75% |

| Caco-2 (Colorectal Cancer) | 39.8% |

These results demonstrate that while the compound shows moderate activity against A549 cells, it significantly reduces the viability of Caco-2 cells, indicating a selective anticancer effect .

Case Studies and Research Findings

- Case Study on Antimicrobial Resistance : In a comparative study involving various nitro-substituted compounds, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in combating resistant bacterial strains .

- In Vitro Cancer Studies : A recent study explored the structure-activity relationship of various substituted amines, revealing that modifications to the nitrophenyl group can enhance anticancer efficacy. The findings suggest that further structural optimization could lead to more potent derivatives .

- Neuropharmacological Insights : Preliminary data indicate that similar compounds may modulate serotonin receptors, which could have implications for treating mood disorders. However, comprehensive studies are necessary to establish these effects conclusively.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methyl-1-(2-nitrophenyl)propan-2-amine |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,11)7-8-5-3-4-6-9(8)12(13)14/h3-6H,7,11H2,1-2H3 |

InChI Key |

GECNRZGYIBSYSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.